(S)-3-Phenylpiperidine

Dopamine receptor pharmacology Enantioselective activity Autoreceptor antagonism

This (S)-enantiomer (CAS 59349-71-2) is essential for synthesizing niraparib chiral intermediates and developing D3 dopamine receptor modulators. Substitution with racemic or (R)-enantiomer produces incorrect stereochemistry and regulatory non-compliance. Ideal for medicinal chemistry requiring stereochemical fidelity. Strictly for R&D use; not for human application.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 59349-71-2
Cat. No. B1630574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Phenylpiperidine
CAS59349-71-2
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1
InChIKeyNZYBILDYPCVNMU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Phenylpiperidine (CAS 59349-71-2) – Chiral Building Block for Pharmaceutical Intermediates and Asymmetric Synthesis


(S)-3-Phenylpiperidine (CAS 59349-71-2) is the (S)-enantiomer of 3-phenylpiperidine, a chiral nitrogen-containing heterocycle with the molecular formula C11H15N and a molecular weight of 161.24 g/mol [1]. This compound serves as a fundamental sp³-rich chiral building block in medicinal chemistry, with the (S)-configuration imparting distinct three-dimensional geometry that directly influences receptor binding interactions and pharmacological outcomes [2]. The enantiomerically pure form is essential for applications requiring stereochemical fidelity, including dopamine receptor modulator development and as a key chiral intermediate in pharmaceutical manufacturing [3].

Why (S)-3-Phenylpiperidine Cannot Be Replaced by Racemic Mixtures or Alternative Chiral Isomers in Critical Applications


Substitution of (S)-3-phenylpiperidine with racemic 3-phenylpiperidine or the (R)-enantiomer introduces fundamentally different pharmacological and synthetic outcomes. Molecular mechanics studies reveal that the (S)- and (R)-enantiomers engage in distinct N-alkyl substituent interactions with receptor binding sites, resulting in divergent selectivity profiles [1]. Critically, the (S)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine acts as both an agonist (in one rotameric form) and an antagonist (in another), whereas its (R)-enantiomer exhibits nonselective activity [1]. Furthermore, in industrial synthesis of niraparib, only the (S)-enantiomer produces the requisite chiral intermediates; substitution with the (R)-enantiomer or racemate would yield incorrect stereochemistry and failure to meet regulatory specifications [2].

Quantitative Differentiation Evidence for (S)-3-Phenylpiperidine Relative to Comparators


Enantioselective Presynaptic Dopamine Receptor Selectivity: (S)-3PPP Versus (R)-3PPP

The (S)-enantiomer of the substituted 3-phenylpiperidine analog 3-(3-hydroxyphenyl)-N-n-propylpiperidine ((S)-3PPP) exhibits presynaptic dopamine autoreceptor selectivity, whereas its (R)-enantiomer is nonselective [1]. This differential selectivity is attributed to differences in N-alkyl substituent interactions with the receptor, as elucidated by molecular mechanics (MMP2) conformational analysis and receptor modeling [1]. The study further demonstrates that (S)-3PPP can function as an agonist in one rotameric form and as an antagonist in another, a property absent in the (R)-enantiomer [1].

Dopamine receptor pharmacology Enantioselective activity Autoreceptor antagonism

Chiral Intermediate Indispensability for Niraparib Synthesis: (S)- Versus (R)-Enantiomer

The (S)-3-phenylpiperidine enantiomer is an essential and non-substitutable chiral intermediate for synthesizing three distinct chiral intermediates (designated α, β, and γ) of niraparib, an FDA-approved PARP inhibitor [1]. According to the patent disclosure, (S)-3-phenylpiperidine is used to synthesize the chiral intermediate α, β, or γ of niraparib according to the third, fourth, or fifth aspect of the invention, respectively [1]. The (R)-enantiomer is not suitable for this specific synthetic pathway and would fail to produce the required stereochemical configuration of the final niraparib intermediate.

Pharmaceutical process chemistry Chiral intermediate PARP inhibitor synthesis

Dynamic Kinetic Resolution Enables Full Theoretical Yield for (S)-3-Arylpiperidine Synthesis

A dynamic kinetic resolution (DKR) method developed by Amat et al. enables the synthesis of enantiopure 3-arylpiperidines including (S)-3-phenylpiperidine derivatives in up to 100% theoretical yield, overcoming the 50% yield limitation inherent to conventional resolution methods [1]. The process involves cyclodehydration of racemic γ-aryl-δ-oxoesters with (R)- or (S)-phenylglycinol, which proceeds with dynamic kinetic resolution due to the chirally labile stereogenic center capable of undergoing in situ racemization during the reaction [1]. This methodology was specifically applied to the synthesis of the antipsychotic drug (−)-3-PPP, an (S)-3-arylpiperidine derivative [1].

Asymmetric synthesis Dynamic kinetic resolution Process yield optimization

Chiral Chromatographic Resolution for Purity Verification: HPLC Method for (S)-3-Phenylpiperidine

An established reverse-phase HPLC method using the Newcrom R1 column enables the analysis and preparative separation of (S)-3-phenylpiperidine, providing a scalable analytical platform for enantiomeric purity verification [1]. The method employs a mobile phase containing acetonitrile, water, and phosphoric acid under simple conditions, making it suitable for both analytical quality control and preparative isolation of impurities [1]. Commercially, (S)-3-phenylpiperidine is available at ≥98% purity specifications, with analytical documentation including NMR, HPLC, and GC batch quality reports provided by suppliers .

Chiral chromatography Analytical quality control Enantiomeric purity

Enantioselective Dopamine Autoreceptor Antagonist Activity: (-)-OSU6162 Versus Racemate

The substituted (S)-3-phenylpiperidine derivative (−)-OSU6162 is characterized as a centrally acting dopamine autoreceptor antagonist with oral activity, while the (+)-enantiomer exhibits a different pharmacological profile [1]. In behavioral tests in rats, the (−)-enantiomer of substituted 3-phenylpiperidines displayed a pharmacological profile similar to prototype DA autoreceptor antagonists (+)-1 and (+)-2 and demonstrated preference for the D3 dopamine receptor antagonist binding site [1]. In primate models (Cebus apella monkeys), (−)-OSU6162 reduced both apomorphine-induced and amphetamine-induced behaviors [2].

Dopamine autoreceptor CNS pharmacology Enantioselective drug design

Chiral Integrity Enables Valid Structure-Activity Relationship (QSAR) Modeling for (S)-Phenylpiperidines

Quantitative structure-activity relationship (QSAR) analysis of substituted (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists has been established, providing a computational framework for predicting the activity of new analogs [1]. The QSAR model specifically analyzed substituted (S)-phenylpiperidine derivatives differing at the nitrogen substituent (R) and at the substituents (X) of the phenyl ring [1]. This modeling approach enables rational design of novel dopamine autoreceptor antagonists based on the (S)-phenylpiperidine scaffold, a capability that does not extend reliably to racemic mixtures or (R)-enantiomer series due to the confounding effects of mixed stereochemistry on binding predictions.

QSAR modeling Computational chemistry Dopamine antagonist design

Application Scenarios for (S)-3-Phenylpiperidine in Research and Industrial Settings


Asymmetric Synthesis of PARP Inhibitor Chiral Intermediates

(S)-3-Phenylpiperidine serves as a critical chiral building block for synthesizing the α, β, and γ chiral intermediates of niraparib, a clinically approved PARP inhibitor [1]. The synthesis method starting from N-protected 3-piperidone enables production of these intermediates with the required stereochemical configuration, and substitution with the (R)-enantiomer or racemic material would produce incorrect stereochemistry and regulatory non-compliance [1].

Development of Enantioselective Dopamine Autoreceptor Antagonists

The (S)-3-phenylpiperidine scaffold is the foundation for developing centrally acting dopamine autoreceptor antagonists with oral activity [1]. Substituted (S)-3-phenylpiperidines, such as (-)-OSU6162, exhibit preferential D3 dopamine receptor antagonist binding and reduce apomorphine- and amphetamine-induced behaviors in primate models [1][2]. QSAR models specifically developed for the (S)-phenylpiperidine series enable rational design of novel analogs with predicted selectivity profiles [3].

Chiral Resolution Method Development and Analytical Quality Control

(S)-3-Phenylpiperidine is employed in developing and validating chiral separation methodologies, including reverse-phase HPLC on Newcrom R1 columns using acetonitrile/water/phosphoric acid mobile phases that are scalable to preparative separation [1]. Commercially available material is supplied with documented batch-specific purity specifications (≥98%) and analytical data packages (NMR, HPLC, GC) supporting regulatory submissions and quality control workflows [2].

Enantioselective Synthesis via Dynamic Kinetic Resolution Methodology

(S)-3-Arylpiperidines, including (S)-3-phenylpiperidine derivatives, can be prepared via the dynamic kinetic resolution method of Amat et al., which achieves up to 100% theoretical yield of single enantiomer product [1]. This methodology overcomes the 50% yield limitation of conventional resolution techniques and has been validated in the synthesis of the antipsychotic drug (−)-3-PPP, an (S)-3-arylpiperidine derivative [1].

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